2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives. These compounds have been studied for various biological activities and potential therapeutic applications. The thiazolidine core is a five-membered ring containing both sulfur and nitrogen atoms, which is a key feature contributing to the chemical and biological properties of these molecules .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the cyclocondensation of amino acids, such as L-cysteine, with aldehydes or ketones. For instance, 2-substituted thiazolidine-4-carboxylic acids have been synthesized by reacting L-cysteine with various aldehydes, resulting in a mixture of diastereoisomers . The synthesis can be stereoselective, as demonstrated in the preparation of 2-substituted (2R,4R)-3-(3-mercapto-propionyl)thiazolidine-4-carboxylic acids from natural L-cysteine . Additionally, regioselective nucleophilic attacks have been employed to create thiazolidine derivatives with specific substituents .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of thiazolidine-4-carboxylic acid revealed an intramolecular hydrogen bond and a bifurcated hydrogen bond, which contribute to the compound's stability and properties . The zwitterionic nature of thiazolidine in the solid state has also been confirmed through crystallographic studies .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including ring opening and solvolysis. For instance, 2-substituted thiazolidine-4-carboxylic acids have been suggested to act as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis . The in-solution behavior of these compounds often involves epimerization at the chiral center, as evidenced by NMR studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the sulfur atom in the thiazolidine ring affects the compound's basicity and stability. For example, thiazolidine-4-carboxylic acid exhibits lower basicity compared to its non-sulfur-containing analogue, proline, due to resonance stabilization . The zwitterionic nature of these compounds in the solid state also impacts their solubility and reactivity .
Scientific Research Applications
Antioxidant and Aging-Related Research
- Thiazolidine-4-carboxylic acid (TC) , a cyclic sulfur amino acid related to 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid, has shown promising results in geriatric medicine. Studies have indicated that TC, combined with folic acid, can revitalize age-related biochemical variables in blood and tissues. It has also been noted for its anti-toxic effects, particularly on the liver, and may slow the aging process and prolong lifespan in mammals (Weber, Fleming, & Miquel, 1982).
Chemical Synthesis and Stability
- Research has explored the solid-phase synthesis of thiazolidine-based compounds, including 2-substituted thiazolidine-4-carboxylic acids. These studies have evaluated different conditions for N-acylation, S-oxidation, and the stability of thiazolidines to reagents used in solid-phase synthesis (Patek, Drake, & Lebl, 1995).
- The stability of thiazolidine-4-carboxylic acids in various solutions, including acidic and basic environments, has been a subject of investigation. These studies help in understanding the conditions favorable for the stability and use of such compounds in different chemical reactions and applications (Belikov, Sokolov, Naidenova, & Dolgaya, 2005).
Applications in Cancer Research
- Thiazolidine-4-carboxylic acid has been investigated as a potential cancer treatment agent . Early research suggested its ability to induce reverse transformation of tumor cells into normal cells, and it was explored in patients with advanced cancer, particularly epidermoid carcinoma of the head and neck with pulmonary metastases (Brugarolas & Gosálvez, 1980).
Food Chemistry and Flavor Stability
- The role of 2-substituted 1,3-thiazolidine-4-carboxylic acids in beer flavor stability has been examined. These compounds bind to beer-aging aldehydes, potentially playing a significant role in maintaining or altering the flavor of beer during aging (Baert et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFHYZUQCNUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954204 | |
Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
32451-19-7 | |
Record name | 2-(2-Thienyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32451-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thien-2-ylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32451-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 32451-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thien-2-ylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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